Hngf6A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

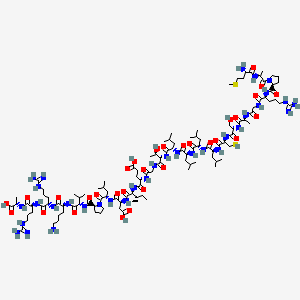

HNGF6A is an analogue of Humanin (HN), a mitochondrial derived peptide . HN plays a cyto-protective role under various stress conditions . HNGF6A has been found to exert cyto-protection and promote osteogenesis in MC3T3-E1 cells .

Synthesis Analysis

The synthesis of HNGF6A involves the substitution of amino acids at specific positions. Specifically, it involves the substitution of serine and glycine at the 6th and 14th amino acids, respectively .

Molecular Structure Analysis

Humanin (HN) shares sequence homology with thirteen HN-like proteins, named MTRNR2L1 to MTRNR2L13, which encompass 24–28 amino acid residues in length . HNGF6A is an analogue of HN .

Chemical Reactions Analysis

HNGF6A has been found to inhibit oxidative stress-induced apoptosis and osteoblast phenotype inhibition by targeting the Circ_0001843/miR-214 pathway . It decreases Circ_0001843 and increases miR-214 levels, as well as inhibits the phosphorylation of p38 and JNK .

Wissenschaftliche Forschungsanwendungen

Diabetes Research

HNGF6A has shown potential in diabetes research by increasing glucose-stimulated insulin secretion and glucose metabolism. This could be significant for developing new treatments or therapies for diabetes management .

Oxidative Stress

The compound is known to inhibit the production of reactive oxygen species (ROS) during oxidative stress, which is a critical factor in many diseases and aging processes .

Cardiovascular Health

HNGF6A may help prevent endothelial dysfunction and atherosclerosis, which are key factors in cardiovascular diseases .

Chemoresistance in Cancer

An analog of HNGF6A has been found to boost chemoresistance, increase the migration of glioblastoma (GBM) cells, and enhance their capacity to induce endothelial cell migration and proliferation .

Osteogenesis

HNGF6A exerts cytoprotection and promotes osteogenesis in MC3T3-E1 cells, which are related to bone formation and health. It also influences the expression of osteoblast phenotype-related proteins .

Cell Apoptosis Inhibition

The compound inhibits oxidative stress-induced apoptosis in MC3T3-E1 cells, which is crucial for maintaining cell viability and preventing premature cell death .

Molecular Pathway Modulation

HNGF6A treatment has been shown to decrease Circ_0001843 levels and increase miR-214 levels, as well as inhibit the phosphorylation of p38 and JNK, which are involved in cellular stress responses .

Wirkmechanismus

Target of Action

Hngf6A, an analogue of Humanin (HN), primarily targets the Circ_0001843/miR-214 pathway . This pathway plays a crucial role in osteoblast apoptosis and differentiation .

Mode of Action

Hngf6A interacts with its targets by decreasing Circ_0001843 and increasing miR-214 levels . This interaction results in the inhibition of the phosphorylation of p38 and JNK . Circ_0001843 directly binds with miR-214, which in turn inhibits the phosphorylation of p38 and JNK .

Biochemical Pathways

The primary biochemical pathway affected by Hngf6A is the Circ_0001843/miR-214 pathway . The downstream effects include the inhibition of the phosphorylation of p38 and JNK . These kinases are part of the MAPK pathway, which is involved in various cellular functions including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of Hngf6A have been studied in male rodents . It was found that wild type mice treated with Hngf6A displayed a longer half-life of HN compared with wild type mice treated with HNG . In rats, HN levels were found to be highest in plasma, present in the liver, and undetectable in the brain or heart .

Result of Action

Hngf6A exerts cyto-protection and promotes osteogenesis in MC3T3-E1 cells . It significantly induces the expression of osteoblast phenotype-related protein . Furthermore, both Circ_0001843 overexpression and miR-214 knockdown significantly decrease the cyto-protection and osteogenic promotion of Hngf6A .

Action Environment

The action of Hngf6A is influenced by oxidative stress . Hngf6A shows a protective effect by inhibiting the pro-oxidation of Circ_0001843 . This suggests that the compound’s action, efficacy, and stability may be influenced by the oxidative environment within the cell .

Safety and Hazards

While specific safety and hazard information for HNGF6A is not available in the retrieved papers, general safety measures for handling similar substances include ensuring adequate ventilation and using personal protective equipment such as safety goggles, protective gloves, impervious clothing, and a suitable respirator .

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H198N34O31S2/c1-20-60(14)86(106(173)138-75(49-84(153)154)98(165)139-76(48-58(10)11)108(175)146-42-27-33-80(146)103(170)142-85(59(12)13)105(172)133-67(28-21-22-37-113)92(159)131-69(31-25-40-123-112(119)120)93(160)130-68(30-24-39-122-111(117)118)91(158)128-63(17)109(176)177)143-94(161)70(34-35-83(151)152)129-82(150)51-125-104(171)87(64(18)148)144-99(166)74(47-57(8)9)136-96(163)72(45-55(4)5)134-95(162)71(44-54(2)3)135-97(164)73(46-56(6)7)137-101(168)78(53-178)141-100(167)77(52-147)140-88(155)61(15)126-81(149)50-124-90(157)66(29-23-38-121-110(115)116)132-102(169)79-32-26-41-145(79)107(174)62(16)127-89(156)65(114)36-43-179-19/h54-80,85-87,147-148,178H,20-53,113-114H2,1-19H3,(H,124,157)(H,125,171)(H,126,149)(H,127,156)(H,128,158)(H,129,150)(H,130,160)(H,131,159)(H,132,169)(H,133,172)(H,134,162)(H,135,164)(H,136,163)(H,137,168)(H,138,173)(H,139,165)(H,140,155)(H,141,167)(H,142,170)(H,143,161)(H,144,166)(H,151,152)(H,153,154)(H,176,177)(H4,115,116,121)(H4,117,118,122)(H4,119,120,123)/t60-,61-,62-,63-,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,85-,86-,87-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIJKOVTOUEJGW-VFDWMCQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H198N34O31S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2581.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)

![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)

![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)

![[5-(Hydroxymethyl)-6-methylpyrazin-2-yl]methanol](/img/structure/B561534.png)